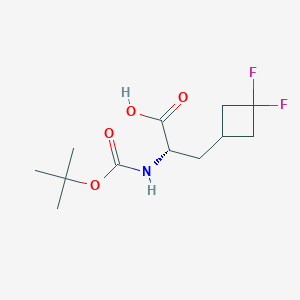
(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound of interest in the field of organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclobutyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the difluorocyclobutyl moiety. The reaction conditions often include the use of coupling reagents and solvents such as dichloromethane or tetrahydrofuran. The process may also involve steps like hydrogenation and cyclization to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The difluorocyclobutyl moiety can interact with various enzymes and receptors, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of the difluorocyclobutyl moiety.
(2S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropylphenyl)methaneseleninic acid: Contains a methoxy and oxopropyl group instead of the difluorocyclobutyl moiety
Uniqueness
The presence of the difluorocyclobutyl moiety in (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid makes it unique compared to other similar compounds. This moiety can impart distinct chemical and biological properties, making the compound valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H19F2NO4 |
|---|---|
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
(2S)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
FZKXCGBTNRNDOX-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC(C1)(F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
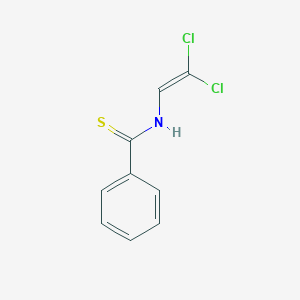
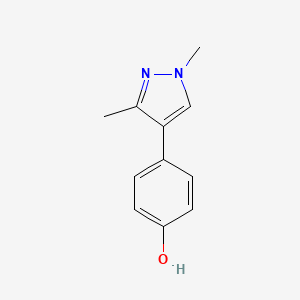

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
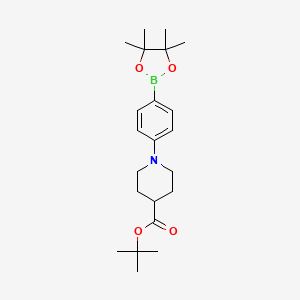

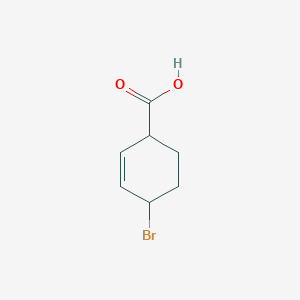
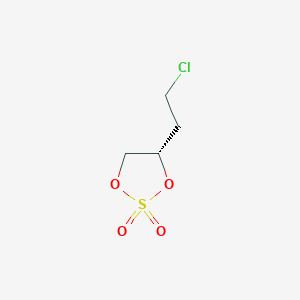

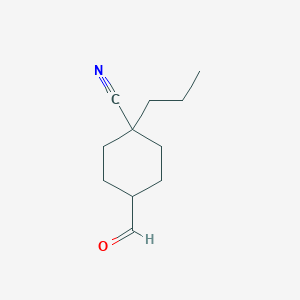
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
